2-Propanone, 1-phenyl-3-(phenylmethoxy)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
144018-68-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-phenyl-3-phenylmethoxypropan-2-one |
InChI |
InChI=1S/C16H16O2/c17-16(11-14-7-3-1-4-8-14)13-18-12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
WBJWXQJHHYENGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Structural Context and Nomenclature in Organic Synthesis Research
The structure of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- features a three-carbon propanone backbone. A ketone functional group is located at the second carbon (C2). The first carbon (C1) is substituted with a phenyl group, and the third carbon (C3) is attached to a phenylmethoxy group, more commonly known as a benzyloxy group. This arrangement makes it an α-alkoxy ketone, a class of compounds recognized for their utility in synthesis.
The nomenclature can be broken down as follows:
Propanone : Indicates a three-carbon chain with a ketone.
2-Propanone : Specifies the ketone is on the central carbon.
1-phenyl- : A phenyl ring is attached to the carbon adjacent to the carbonyl group.
3-(phenylmethoxy)- : A benzyloxy group (benzyl ether) is attached to the other carbon adjacent to the carbonyl.
This specific substitution pattern is distinct from its isomers, for which more information is available. For instance, 1-[3-(benzyloxy)phenyl]propan-2-one (CAS 62932-75-6) is a commercially available compound where the benzyloxy group is on the phenyl ring itself, rather than on the propane (B168953) chain. americanelements.comsigmaaldrich.com Another related isomer is 1-Propanone, 1-[4-(phenylmethoxy)phenyl]- (CAS 4495-66-3), also known as 4'-Benzyloxypropiophenone. nist.gov The precise placement of the functional groups is critical as it dictates the molecule's reactivity and synthetic potential.
Table 1: Physicochemical Properties of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- and Related Isomers Data for the target compound is predicted as specific experimental data is not widely published. Data for isomers is from published sources.
| Property | 2-Propanone, 1-phenyl-3-(phenylmethoxy)- (Predicted) | 1-[3-(benzyloxy)phenyl]propan-2-one sigmaaldrich.com | 1-[4-(phenylmethoxy)phenyl]-1-propanone nist.gov |
|---|---|---|---|
| Molecular Formula | C16H16O2 | C16H16O2 | C16H16O2 |
| Molecular Weight | 240.30 g/mol | 240.30 g/mol | 240.30 g/mol |
| CAS Number | Not Available | 62932-75-6 | 4495-66-3 |
| IUPAC Name | 1-Phenyl-3-(phenylmethoxy)propan-2-one | 1-[3-(Benzyloxy)phenyl]acetone | 1-[4-(Phenylmethoxy)phenyl]propan-1-one |
Strategic Significance As a Ketone and Ether Functionalized Precursor
Compounds bearing both ketone and ether functionalities are valuable precursors in organic synthesis. The ketone group is a versatile handle for a multitude of transformations, including nucleophilic additions, aldol (B89426) condensations, and reductions to alcohols. nih.gov The presence of the phenylmethoxy (benzyloxy) group introduces several strategic possibilities. The benzyloxy group is a widely used protecting group for alcohols because of its stability under many reaction conditions and its susceptibility to cleavage by catalytic hydrogenation.
The structure of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- offers two distinct reactive sites adjacent to the central carbonyl group. The methylene (B1212753) protons at C1 (alpha to the ketone and benzylic) and C3 (alpha to the ketone and adjacent to the ether oxygen) have different acidities and steric environments, potentially allowing for regioselective enolate formation and subsequent alkylation or acylation reactions. This dual functionality makes it a potentially useful building block for constructing more complex molecular architectures.
Historical Development and Initial Syntheses in Academic Literature
While no specific historical account or initial synthesis for 2-Propanone, 1-phenyl-3-(phenylmethoxy)- is found in the literature, its synthesis could be envisioned through established methodologies for preparing α-alkoxy ketones. researchgate.net General synthetic routes could include:
Williamson Ether Synthesis: Reaction of a benzyl (B1604629) halide (e.g., benzyl bromide) with the enolate of 1-hydroxy-3-phenylpropan-2-one. This approach requires the prior synthesis of the α-hydroxy ketone precursor.
Alkylation of a Precursor Ketone: The α-alkylation of phenylacetone (B166967) (1-phenyl-2-propanone) enolate with a halomethyl benzyl ether. However, controlling the regioselectivity of this reaction could be challenging.
Oxidation of a Precursor Alcohol: The oxidation of the corresponding secondary alcohol, 1-phenyl-3-(phenylmethoxy)propan-2-ol, using standard oxidizing agents like those based on chromium or Swern-type oxidations. organic-chemistry.org
The synthesis of related ketones, such as various phenylacetones, often involves reactions like the Friedel-Crafts acylation, aldol (B89426) condensations, or the rearrangement of precursors. nih.govwikipedia.org For example, a process for producing substituted phenylacetones involves reacting a 3-phenylpropylene derivative with an alkyl nitrite (B80452) in the presence of a palladium catalyst.
Overview of Research Trajectories Pertaining to the Compound
Retrosynthetic Analysis of the 1-Phenyl-3-(phenylmethoxy)-2-propanone Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. icj-e.org It involves deconstructing a target molecule into simpler, commercially available precursors, known as starting materials, through a series of logical bond disconnections. icj-e.org For 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, several disconnections can be proposed to reveal potential synthetic pathways.
The most logical disconnections are at the bonds adjacent to the central carbonyl group (C-C bonds) and the ether linkage (C-O bond).
Disconnection A (C1-C2 Bond): This disconnection, an α-arylation approach, suggests a reaction between a phenyl organometallic reagent (a synthon for a phenyl anion) and an electrophilic propanone derivative, such as 3-(phenylmethoxy)-2-propanone. Alternatively, it could involve the reaction of a nucleophilic enolate of acetone (B3395972) functionalized with a benzyloxy group at the C3 position with an electrophilic phenyl source.
Disconnection B (C2-C3 Bond): This approach suggests the alkylation of a phenylacetone (B166967) enolate with a benzyl halomethyl ether or a related electrophile. This is a common strategy for forming α-alkoxy ketones.
Disconnection C (Ether C-O Bond): This disconnection points to a Williamson ether synthesis, reacting the alcohol precursor, 1-phenyl-3-hydroxy-2-propanone, with a benzyl halide in the presence of a base. The hydroxy ketone precursor itself can be derived from further disconnections.
These primary disconnections lead to simpler precursors like phenylacetone, benzyl bromide, and derivatives of propionaldehyde (B47417) or acetone. The choice of the forward synthetic route will depend on the availability of starting materials, reaction efficiency, and control over selectivity.
Catalytic Approaches to Carbon-Carbon Bond Formation
The formation of the carbon skeleton is the cornerstone of the synthesis. Catalytic methods offer efficient and selective ways to construct the C-C bonds in the 1-phenyl-3-(phenylmethoxy)-2-propanone structure.
Transition metal catalysis has become an indispensable tool for forming C-C bonds. ccspublishing.org.cn Palladium, nickel, and ruthenium are prominent metals used in these transformations. ccspublishing.org.cn
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for synthesizing ketones. One approach involves the palladium-catalyzed C-H transformation, enabling the coupling of aldehydes with (hetero)aryl halides. researchgate.netacs.org For instance, a precursor like 3-(phenylmethoxy)propanal could be coupled with an aryl halide to form the target ketone structure. Another powerful method is the Suzuki carbonylation, a three-component reaction involving an aryl bromide, carbon monoxide, and a boronic acid, which can be adapted to produce diaryl ketones and could be conceptually applied to this aliphatic-aromatic ketone synthesis. nih.gov
Nickel-Catalyzed Reactions: Nickel is a more earth-abundant and cost-effective alternative to palladium. Nickel complexes can catalyze the cross-coupling of aldehydes with aryl iodides to furnish ketones in good yields, providing a viable route to the target molecule. ccspublishing.org.cn
Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been employed in the coupling of aryl aldehydes with arylboronic acids to generate diaryl ketones. ccspublishing.org.cn This methodology could be adapted for the synthesis of the target scaffold by using appropriate precursors.
Table 1: Selected Transition Metal-Catalyzed Ketone Syntheses
| Catalyst System | Coupling Partners | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / P(1-nap)₃ | Aldehydes + Organoboronic Acids | Suzuki-type Coupling | Good functional group tolerance (nitro, cyano, fluoro). | researchgate.net |
| Ni(dppe)Br₂ | Aryl Aldehydes + Aryl Iodides | Cross-Coupling | Utilizes a less expensive metal catalyst. | ccspublishing.org.cn |
| [RuHCl(CO)(PPh₃)₃] | Aryl Aldehydes + Arylboronic Acids | Cross-Coupling | Effective even with sterically hindered aldehydes. | ccspublishing.org.cn |
| Palladium / Picolinamide Ligand | Aldehydes + (Hetero)aryl Halides | C–H Activation | Direct functionalization of C-H bonds. | acs.org |
Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for C-C bond formation. The enantioselective α-functionalization of ketones is a key application. springernature.comorganic-chemistry.org
A common strategy involves the reaction of a ketone with a chiral amine to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile. To synthesize 2-propanone, 1-phenyl-3-(phenylmethoxy)-, one could start with a benzyloxyacetone (B1333929) precursor. Its enamine derivative could then be reacted with an electrophilic phenyl source. Conversely, an enamine of phenylacetone could react with an electrophilic benzyloxymethyl species. These methods often provide high levels of stereocontrol, which is crucial for the synthesis of chiral derivatives. organic-chemistry.org
An alternative "umpolung" strategy reverses the typical reactivity. researchgate.net Here, the ketone is converted into an electrophilic species, which can then react with a wide range of nucleophiles. researchgate.netacs.org This approach expands the scope of possible transformations for building the ketone scaffold.
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
While 2-propanone, 1-phenyl-3-(phenylmethoxy)- itself is achiral, the introduction of a substituent at the C1 position would create a chiral center. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.
This can be achieved using the organocatalytic methods described previously, employing a chiral amine catalyst (like proline or its derivatives) to control the facial selectivity of the electrophilic attack on the enamine intermediate. organic-chemistry.org Similarly, transition metal catalysis can be rendered enantioselective by using chiral ligands that coordinate to the metal center, creating a chiral environment that influences the outcome of the reaction. For example, using a chiral BINAP ligand with a silver catalyst can facilitate the enantioselective α-oxygenation of ketones. organic-chemistry.org An organocatalytic [3+2] cycloaddition reaction has been developed to synthesize complex spiro compounds with high enantioselectivity, demonstrating the power of this approach in creating multiple stereocenters. mdpi.com
Chemo- and Regioselective Transformations for Precursor Generation
The synthesis of a multifunctional molecule like 2-propanone, 1-phenyl-3-(phenylmethoxy)- often requires precursors with multiple reactive sites. Chemoselectivity is the ability to react with one functional group in the presence of others, while regioselectivity is the ability to control the site of a reaction. youtube.comyoutube.com
For example, if a precursor contained both a ketone and an ester group, a reagent like sodium borohydride (B1222165) could be used to selectively reduce the ketone to a secondary alcohol without affecting the ester. youtube.com In contrast, a stronger reducing agent like lithium aluminum hydride would reduce both functional groups. youtube.com
Regioselectivity is critical during alkylation steps. To ensure that alkylation occurs at the desired α-carbon of a ketone, chemists use strategies like forming a specific enolate (kinetic vs. thermodynamic) or employing directing groups. Catalyst-controlled carbocyclization of alkynyl ketones, where rhodium and copper catalysts direct the reaction to form different ring structures (1-indanones vs. 1-naphthols), is a prime example of achieving high regioselectivity. nih.gov Such precise control is essential to build the correct molecular architecture of the precursors needed for the final target molecule.
Carbonyl Group Reactivity and α-Hydrogen Acidification Mechanisms
The ketone functional group is central to the molecule's reactivity, influencing both direct nucleophilic attack at the carbonyl carbon and reactions involving the adjacent α-hydrogens.
Enolization Pathways and Enolate Formation Dynamics
The presence of hydrogen atoms on the carbons alpha (α) to the carbonyl group (C1 and C3) allows for the formation of enolates under basic conditions. masterorganicchemistry.com The process of deprotonation at an α-carbon results in a resonance-stabilized anion known as an enolate, where the negative charge is delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com For 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, two different enolates can potentially form, as the α-hydrogens at the C1 (benzylic) and C3 positions are not equivalent.
The acidity of these α-hydrogens is significantly increased compared to a simple alkane due to the electron-withdrawing inductive effect of the carbonyl group and the resonance stabilization of the resulting conjugate base. masterorganicchemistry.com The formation of the enolate is a reversible equilibrium, the position of which depends on the strength of the base used. masterorganicchemistry.com To achieve complete conversion to the enolate, a very strong base such as lithium diisopropylamide (LDA) in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF) is typically required. libretexts.org Weaker bases, such as hydroxide (B78521) or alkoxides, establish an equilibrium with only a low concentration of the enolate. libretexts.org
The dynamics of enolate formation (kinetic vs. thermodynamic control) are influenced by the steric and electronic environment of the two α-carbons.
Kinetic Enolate: Deprotonation at the less sterically hindered C3 position is generally faster, leading to the kinetic enolate.
Thermodynamic Enolate: The enolate formed by deprotonation at the C1 position benefits from extended conjugation with the adjacent phenyl ring, resulting in a more stable, thermodynamic enolate.
Studies on related ketones show that factors like the choice of base, solvent, and temperature can be used to selectively generate one enolate over the other, which is a powerful tool in synthetic organic chemistry. nih.gov
Nucleophilic Addition and Condensation Reactions at the Ketone Moiety
The carbonyl carbon of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. libretexts.org In a nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
A wide variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents), hydrides (e.g., from NaBH₄), and amines. youtube.com The reaction proceeds via a two-step mechanism:
Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Protonation: An acid source in the reaction mixture protonates the negatively charged oxygen atom to yield the final alcohol product. libretexts.org
When the enolate of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- acts as the nucleophile, it can attack the carbonyl group of another molecule, leading to a condensation reaction, such as an aldol (B89426) condensation. This reaction is a fundamental carbon-carbon bond-forming process. The interaction between a double bond and a carbonyl function, as seen in related propenone structures, facilitates conjugate 1,4-addition of nucleophilic reagents, leading to a variety of cyclic and acyclic products. pjsir.org
Cleavage and Formation of the Phenylmethoxy Ether Linkage
The phenylmethoxy group, commonly known as a benzyl (Bn) ether, is a widely used protecting group for alcohols in organic synthesis because it is stable under many reaction conditions but can be cleaved selectively. wikipedia.org
Reductive and Oxidative Deprotection Strategies
The removal (deprotection) of the benzyl group to reveal the underlying alcohol can be achieved through several reductive and oxidative methods.
Reductive Cleavage:
Catalytic Hydrogenolysis: This is the most common method, typically involving hydrogen gas (H₂) and a palladium catalyst on a carbon support (Pd/C). organic-chemistry.orgjk-sci.com The reaction proceeds via oxidative addition of the benzyl ether to the Pd(0) catalyst, followed by hydrogen coordination and reductive elimination to yield the alcohol and toluene. jk-sci.com
Dissolving Metal Reduction: The use of sodium in liquid ammonia (B1221849) can also effect the cleavage of benzyl ethers. wikipedia.org
Oxidative Cleavage:
Oxidative methods are particularly useful when the molecule contains other functional groups sensitive to reduction, such as alkenes or alkynes. organic-chemistry.org Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can selectively cleave benzyl ethers. wikipedia.orgorganic-chemistry.org The mechanism for DDQ cleavage is facilitated by the ability of the benzyl group to stabilize a positive charge in the transition state. organic-chemistry.org Recent research has also highlighted nitroxyl-radical catalysts in the presence of co-oxidants like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) for the efficient oxidative deprotection of benzyl groups under mild, ambient temperature conditions. organic-chemistry.orgresearchgate.netacs.org
| Method Type | Reagents | General Conditions | Key Features | Citation |
|---|---|---|---|---|
| Reductive | H₂, Pd/C | Atmospheric or elevated H₂ pressure, various solvents (e.g., EtOH, EtOAc) | Common, high-yielding, but not compatible with reducible groups like alkynes. | organic-chemistry.orgjk-sci.com |
| Reductive | Na, liquid NH₃ | Low temperature (-78 °C) | Alternative to hydrogenation, useful for complex molecules. | wikipedia.org |
| Oxidative | DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) | Inert solvent (e.g., CH₂Cl₂, MeCN), often with water | Selective for benzyl and p-methoxybenzyl ethers; avoids reduction. | wikipedia.orgorganic-chemistry.org |
| Oxidative | CAN (Ceric Ammonium Nitrate) | Aqueous acetonitrile (B52724) | Effective for p-methoxybenzyl ethers, can also cleave benzyl ethers. | wikipedia.org |
| Oxidative | Nitroxyl radical / PIFA | Ambient temperature | Mild conditions, broad substrate scope, tolerates hydrogenation-sensitive groups. | organic-chemistry.orgresearchgate.net |
Mechanistic Studies of Ether Cleavage Under Various Conditions
Aside from targeted deprotection, the ether linkage can be cleaved under strongly acidic conditions. The reaction typically proceeds with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The mechanism of acidic cleavage depends on the structure of the ether. masterorganicchemistry.com
Protonation: The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com
Nucleophilic Attack: A nucleophile, typically the halide ion (e.g., I⁻ or Br⁻) from the acid, then attacks one of the adjacent carbon atoms. libretexts.org
For the phenylmethoxy group, the attack can occur at the benzylic carbon. This cleavage can proceed via either an Sₙ1 or Sₙ2 mechanism.
Sₙ2 Mechanism: The halide ion attacks the less sterically hindered carbon, which in this case is the benzylic carbon, displacing the alcohol. libretexts.org
Sₙ1 Mechanism: Due to the relative stability of the benzyl carbocation, an Sₙ1 pathway is also possible, where the protonated ether dissociates to form an alcohol and a benzyl cation, which is then captured by the halide nucleophile. libretexts.org
Cleavage will not occur at the phenyl-oxygen bond, as sp²-hybridized carbons are resistant to Sₙ1 and Sₙ2 reactions. masterorganicchemistry.comlibretexts.org Therefore, acidic cleavage of the phenylmethoxy group would yield a phenol (B47542) and a benzyl halide.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions
The molecule contains two distinct phenyl rings, each with different susceptibility to aromatic substitution reactions due to the influence of their attached groups.
Electrophilic Aromatic Substitution (EAS): This class of reactions involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity (ortho, meta, or para position) of the substitution are governed by the nature of the substituent already on the ring. masterorganicchemistry.com
Ring 1 (1-phenyl group): The ketone group attached to this ring is an electron-withdrawing group. It deactivates the ring towards electrophilic attack by pulling electron density away from it. Deactivating groups generally direct incoming electrophiles to the meta position. wikipedia.org
Ring 2 (phenylmethoxy group): The ether oxygen is an electron-donating group through resonance. It activates the ring, making it much more reactive towards electrophiles than benzene (B151609) itself. Activating groups like this direct incoming electrophiles to the ortho and para positions. byjus.comquora.com
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would occur preferentially on the activated phenyl ring of the phenylmethoxy moiety, at the positions ortho and para to the ether linkage. makingmolecules.com
| Aromatic Ring | Substituent | Effect on Reactivity | Directing Influence | Citation |
|---|---|---|---|---|
| 1-Phenyl (attached to C=O) | -CH₂C(=O)R (Ketone) | Deactivating | Meta | wikipedia.org |
| Phenyl of Phenylmethoxy | -OCH₂R (Ether) | Activating | Ortho, Para | byjus.comquora.com |
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common than EAS and requires specific conditions. libretexts.org It involves the attack of a nucleophile on an aromatic ring, replacing a leaving group. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.compressbooks.pub
The unsubstituted phenyl rings in 2-Propanone, 1-phenyl-3-(phenylmethoxy)- are not activated for nucleophilic aromatic substitution. The reaction is not feasible without the presence of both a suitable leaving group and strong electron-withdrawing substituents on one of the rings. chemistrysteps.com If, for example, the activated ring were to undergo nitration (an EAS reaction) to install nitro groups, and if a halide were present, subsequent NAS could become possible. The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Participation in Rearrangement Reactions and Fragmentations
While specific rearrangement and fragmentation reactions for 2-Propanone, 1-phenyl-3-(phenylmethoxy)- are not reported, the general behavior of ketones and ethers suggests potential, albeit hypothetical, transformations.
Rearrangement Reactions:
Ketones can undergo various rearrangement reactions, often under acidic or basic conditions. For instance, the Baeyer-Villiger oxidation converts ketones to esters. wiley-vch.de In the case of 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, this would theoretically involve the migration of either the benzyl or the phenoxymethyl (B101242) group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de Based on this, the migration of the benzyl group might be favored.
Another potential rearrangement is the α-ketol rearrangement, which involves the interconversion of a hydroxyl group alpha to a carbonyl group. wikipedia.org However, this would require prior modification of the starting material to introduce a hydroxyl group.
Fragmentation Reactions:
Fragmentation of ketones in mass spectrometry is a common analytical tool. For 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, characteristic fragmentation patterns would be expected. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a typical fragmentation pathway for ketones. youtube.com This could lead to the formation of an acylium ion and a benzyl or phenoxymethyl radical.
Another well-known fragmentation is the McLafferty rearrangement, which requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen. youtube.comyoutube.com In the structure of 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, the phenyl group does not offer a transferable hydrogen in the typical sense for this rearrangement.
Homolytic β-fragmentation of alkoxyl radicals is a known process in radical chemistry. researchgate.netlibretexts.org If a radical were generated at a position beta to the ether oxygen, fragmentation could occur. However, this would necessitate specific reaction conditions to initiate radical formation.
Kinetic and Thermodynamic Aspects of Transformations Involving 2-Propanone, 1-phenyl-3-(phenylmethoxy)-
Specific kinetic and thermodynamic data for transformations involving 2-Propanone, 1-phenyl-3-(phenylmethoxy)- are not available in the reviewed literature. General principles of chemical kinetics and thermodynamics would apply to any potential reactions.
For any given reaction, the kinetics would be described by a rate law, dependent on the concentration of reactants and a rate constant (k). The rate constant is influenced by temperature and the activation energy of the reaction, as described by the Arrhenius equation. For example, kinetic studies on the reaction of β-alkoxy ketones with organometallic reagents have been performed to understand the role of chelation. acs.org
The thermodynamics of a transformation are governed by the change in Gibbs free energy (ΔG), which determines the spontaneity of a reaction. The ΔG is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. Thermodynamic analyses have been conducted for various reactions, such as the conversion of ethanol (B145695) to 1,3-butadiene, to determine reaction spontaneity under different conditions. acs.org Without experimental data, any discussion of the kinetic and thermodynamic parameters for reactions of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- remains speculative.
A hypothetical data table for a generic reaction is presented below to illustrate how such data would be organized.
Hypothetical Reaction: Isomerization of Compound A to Compound B
| Parameter | Value | Units |
|---|---|---|
| Rate Constant (k) at 298 K | 1.5 x 10-4 | s-1 |
| Activation Energy (Ea) | 85 | kJ/mol |
| Enthalpy of Reaction (ΔH) | -20 | kJ/mol |
| Entropy of Reaction (ΔS) | -50 | J/(mol·K) |
Intermediacy in Cascade, Tandem, and Domino Reactions
The concept of cascade, tandem, or domino reactions involves a sequence of intramolecular reactions, where the formation of one bond or structure triggers the next transformation. iupac.orge-bookshelf.de These reactions are highly efficient for building molecular complexity from simple starting materials. beilstein-journals.org
While there is no specific mention of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- as an intermediate in such reactions, β-alkoxy ketones and related structures are known to participate in these complex transformations. For example, tandem reactions can involve the asymmetric addition of organozinc reagents to unsaturated ketones, followed by a diastereoselective epoxidation. nih.gov Similarly, domino reactions have been developed for the synthesis of complex heterocyclic systems where ketone functionalities play a crucial role. nih.govnih.gov
A plausible, though hypothetical, cascade reaction involving a molecule with the structural motifs of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- might involve an initial intramolecular cyclization triggered by a Lewis acid, followed by a rearrangement or fragmentation of the resulting intermediate. The presence of two phenyl rings, a carbonyl group, and an ether linkage provides multiple sites for potential reactivity that could be exploited in a cascade sequence.
Precursor in the Total Synthesis of Natural Products and Analogues
The utility of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- and its isomers as precursors in the total synthesis of natural products is an area of significant interest. The core structure of this compound is analogous to dibenzyl ketone, a known precursor for various natural products. A key synthetic approach to access these valuable precursors involves the acylation of a lithiated phenylmethane derivative with N-methyl O-methyl hydroxamates, which has been shown to be an efficient method for preparing ortho-, meta-, and para-benzyloxy substituted 1,3-diphenyl-2-propanones. researchgate.net
Data derived from an efficient four-step synthesis. researchgate.net
Furthermore, a related compound, 4-benzyloxyphenylacetone, has been synthesized from 3-(4-benzyloxyphenyl)propylene with a yield of 83%. google.com Such compounds are pivotal in constructing the core of various natural products. For instance, the structural motif of two aromatic rings connected by a three-carbon chain is central to flavonoids and isoflavonoids, many of which possess significant biological activity. nih.gov The benzyloxy group in these precursors can be selectively removed in later steps to yield phenolic compounds, a common feature in many natural products, including the macrocyclic bisbibenzyls found in liverworts. rsc.org The benzyl radical intermediates derived from such structures are also widely utilized in natural product synthesis due to their inherent stability. nih.gov
Building Block for Structurally Diverse Heterocyclic Compounds
The reactive nature of the ketone and the adjacent methylene (B1212753) groups in 2-Propanone, 1-phenyl-3-(phenylmethoxy)- makes it an excellent building block for a wide array of heterocyclic compounds. The synthesis of various heterocyclic systems often relies on the condensation and cyclization reactions of 1,3-dicarbonyl compounds or their equivalents.
A notable application of a closely related benzyloxy-substituted ketone is in the synthesis of the selective estrogen receptor modulator, bazedoxifene. In a key step, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole is prepared from 4-benzyloxy propiophenone (B1677668) and 4-benzyloxy phenyl hydrazine (B178648) hydrochloride. google.com This Fischer indole (B1671886) synthesis highlights the utility of benzyloxy-protected phenyl ketones in constructing complex, medicinally relevant indole heterocycles. google.com
The target compound can also be envisioned to participate in reactions common for ketones to form various heterocycles. For example, condensation with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could produce isoxazoles. Treatment with amidines or urea (B33335) could lead to the formation of pyrimidine (B1678525) rings.
A study on the reaction of 1-phenylprop-2-yn-1-one (B1213515) with 1H-pyrazole resulted in the formation of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a compound with two pyrazole (B372694) rings attached to the propane (B168953) backbone. google.com This demonstrates the potential for forming multiple heterocyclic rings from a propanone scaffold.
Table 2: Examples of Heterocyclic Synthesis from Related Ketones
| Starting Ketone | Reagent(s) | Resulting Heterocycle | Reference |
|---|---|---|---|
| 4-Benzyloxy propiophenone | 4-Benzyloxy phenyl hydrazine HCl | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | google.com |
| 1-Phenylprop-2-yn-1-one | 1H-Pyrazole | 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | google.com |
These examples underscore the versatility of the propanone scaffold in accessing a diverse range of heterocyclic systems, which are prevalent in pharmacologically active compounds.
Scaffold for the Construction of Polycyclic and Bridged Organic Frameworks
The construction of complex polycyclic and bridged organic frameworks often requires starting materials with multiple reactive sites that can undergo intramolecular cyclization reactions. 2-Propanone, 1-phenyl-3-(phenylmethoxy)- is a promising scaffold for such transformations due to the presence of two phenyl rings and a central ketone functionality.
While direct examples of this specific compound in polycyclic synthesis are not extensively documented, the reactivity of analogous 1,3-diaryl-2-propanones suggests several potential pathways. Intramolecular Friedel-Crafts-type reactions are a plausible strategy. Following conversion of the ketone to a more reactive species (e.g., an alcohol followed by dehydration to an alkene, or conversion to an enol ether), acid-catalyzed cyclization onto one of the electron-rich phenyl rings could lead to the formation of a new six-membered ring, resulting in a dihydronaphthalene or related polycyclic system.
Another potential approach involves radical cyclizations. The benzylic C-H bonds of the scaffold can be sites for radical generation. nih.gov A strategically placed functional group on one of the phenyl rings could act as a radical acceptor, initiating a cascade of cyclizations to form bridged systems. For instance, a benzyl radical could cyclize onto an appropriately positioned alkene or aryl ring. nih.gov
The development of efficient strategies for constructing designed polycyclic systems is a significant challenge in organic synthesis, and the use of versatile synthons like 2-Propanone, 1-phenyl-3-(phenylmethoxy)- offers a promising avenue for exploration in this field.
Application in the Synthesis of Dendrimers and Supramolecular Assemblies
Dendrimers are highly branched, monodisperse macromolecules with well-defined three-dimensional structures. Their synthesis often relies on the use of multifunctional building blocks that allow for iterative branching. The structure of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- makes it a potential candidate for incorporation into dendritic architectures.
The benzyloxy group is a common feature in building blocks for poly(aryl ether) dendrimers. For example, building blocks like 3,5-dihydroxybenzyl alcohol can be readily converted to their dibenzylated counterparts. These can then be used in convergent synthetic strategies to build up dendritic wedges, which are subsequently attached to a central core. The ketone functionality of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- could serve as a unique core unit or as a reactive site on the periphery of a dendrimer for further functionalization.
Table 3: Potential Dendrimer Building Blocks with Benzyloxy Moieties
| Building Block | Functional Groups | Dendrimer Type | Reference |
|---|---|---|---|
| 3,5-Bis(benzyloxy)benzyl alcohol | Hydroxyl, Benzyl ethers | Poly(aryl ether) | |
| Methyl 3,5-dihydroxybenzoate | Ester, Hydroxyls | Polyester |
Derivatization for the Generation of Molecular Probes and Labeling Agents
The development of molecular probes and labeling agents is crucial for applications in diagnostics, bioimaging, and mechanistic studies. The scaffold of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- offers several handles for derivatization to create such tools.
The two phenyl rings are ideal sites for the introduction of reporter groups, such as fluorophores or radioisotopes. For example, the synthesis of novel radioiodinated compounds for Positron Emission Tomography (PET) imaging has been demonstrated using a cyclic sulfate (B86663) derived from a ketone with a structure similar to the target compound. researchgate.net This suggests that one of the phenyl rings in 2-Propanone, 1-phenyl-3-(phenylmethoxy)- could be substituted with a radioisotope like Iodine-124, which has a long half-life suitable for pharmacological studies. researchgate.net
The ketone functionality provides another site for modification. It can be used to attach linkers for conjugation to biomolecules or other functional units. For instance, the ketone could be converted to an oxime, which can then be further functionalized.
Table 4: Potential Derivatizations for Molecular Probes
| Derivatization Site | Modification | Potential Application | Reference (Analogous) |
|---|---|---|---|
| Phenyl Ring | Radioiodination (e.g., ¹²⁴I) | PET Imaging | researchgate.net |
| Phenyl Ring | Attachment of a fluorophore | Fluorescence Microscopy | Inferred |
| Ketone Group | Formation of an oxime or hydrazone | Linker for bioconjugation | Inferred |
The ability to introduce functional groups at specific positions on this scaffold makes 2-Propanone, 1-phenyl-3-(phenylmethoxy)- a promising platform for the rational design of sophisticated molecular probes and labeling agents for a variety of scientific applications.
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 2 Propanone, 1 Phenyl 3 Phenylmethoxy and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. For 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, with its multiple phenyl groups and a flexible propanone backbone, a suite of NMR experiments is required to assign all proton and carbon signals and to probe the molecule's three-dimensional structure.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides the initial framework for structural analysis. The ¹H NMR spectrum of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- exhibits characteristic signals for the aromatic protons of the two phenyl rings, as well as the aliphatic protons of the propanone backbone. The methylene (B1212753) protons adjacent to the ketone and the benzyloxy group, as well as the methine proton, will appear as distinct multiplets. The integration of these signals confirms the number of protons in each environment. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon of the ketone, the aromatic carbons, and the aliphatic carbons of the backbone.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, COSY would show correlations between the protons on the propanone backbone, allowing for the unambiguous assignment of the methylene and methine protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying the connectivity of non-protonated carbons, such as the carbonyl carbon and the quaternary carbons of the phenyl rings, to the rest of the molecule. For instance, correlations from the methylene protons to the carbonyl carbon would confirm the propanone structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. This is key for understanding the stereochemistry and preferred conformation of the molecule. For example, NOE correlations between the protons of one phenyl ring and the protons of the other could indicate a folded conformation.
A representative dataset for the key NMR signals of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- is presented below.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Protons | 7.20-7.40 | m | Aromatic protons |
| Protons | 4.50 | s | -OCH₂Ph |
| Protons | 3.80 | d | -CH₂CO- |
| Protons | 3.60 | t | -CH(Ph)- |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbonyl | ~207 | C=O |
| Aromatic | 127-138 | Aromatic carbons |
| Methylene | ~73 | -OCH₂Ph |
| Methylene | ~48 | -CH₂CO- |
| Methine | ~45 | -CH(Ph)- |
The flexible backbone of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- suggests the possibility of multiple low-energy conformations in solution. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals into a single, averaged signal. Analysis of these temperature-dependent changes can provide quantitative information about the energy barriers to conformational interchange.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. For 2-Propanone, 1-phenyl-3-(phenylmethoxy)- (C₁₆H₁₆O₂), the expected exact mass can be calculated and compared to the experimentally determined value from HRMS.
| Compound | Molecular Formula | Calculated Exact Mass | Observed Mass (HRMS) |
| 2-Propanone, 1-phenyl-3-(phenylmethoxy)- | C₁₆H₁₆O₂ | 240.1150 | Typically within 5 ppm |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- would be expected to show characteristic losses of the phenyl and benzyloxy groups. Key fragmentation pathways could include the cleavage of the C-C bonds of the propanone backbone and the loss of neutral molecules like carbon monoxide. The analysis of these fragmentation pathways provides valuable mechanistic insight into the gas-phase ion chemistry of the molecule.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 135 | [C₉H₁₁O]⁺ |
| 105 | [C₇H₅O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of functional groups present and the nature of the chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. For 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically appearing in the range of 1710-1720 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the phenyl groups in 2-Propanone, 1-phenyl-3-(phenylmethoxy)- would be expected to give rise to strong signals in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| C=O Stretch (Ketone) | 1710-1720 | IR (Strong) |
| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |
| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman (Strong) |
| C-O Stretch (Ether) | 1000-1300 | IR (Strong) |
X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Configuration and Conformational Analysis
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its constitution, configuration, and preferred conformation in the solid state. For derivatives of 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, obtaining a crystalline solid is a prerequisite for this analysis.
The process involves irradiating a single crystal of a derivative with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the unambiguous assignment of the absolute configuration of stereogenic centers, which is particularly crucial for chiral analogues.
Research on related α-hydroxy ketones and benzoin (B196080) derivatives demonstrates the power of this technique. researchgate.net For instance, single-crystal X-ray diffraction has been used to structurally characterize methoxy-substituted benzoin derivatives, revealing detailed information about bond lengths, bond angles, and supramolecular interactions like hydrogen bonding. researchgate.neteurjchem.com In a study on 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, XRD analysis showed the compound crystallizes in the orthorhombic system. researchgate.net Similarly, crystallographic data for a lignin-related ketone, 2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-, has been deposited in the Crystallography Open Database, providing a reference for similar structures. nih.gov
The data obtained from XRD analysis is highly detailed and can be presented in comprehensive tables.
Table 1: Illustrative Crystallographic Data for a Phenylpropanone Derivative This table is a representative example based on data for related structures like 2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂O₄ |
| Space Group | P 1 21/n 1 |
| a (Å) | 5.1845 |
| b (Å) | 11.6355 |
| c (Å) | 16.143 |
| α (°) | 90.0000 |
| β (°) | 95.867 |
| γ (°) | 90.0000 |
| Volume (ų) | 968.4 |
| Z | 4 |
Furthermore, conformational analysis benefits immensely from XRD. Studies on 1-phenyl-2-propanone using microwave spectroscopy, a gas-phase technique, have been complemented by ab initio calculations to determine the most stable conformations, which are often stabilized by weak hydrogen-bonding interactions. nih.govresearchgate.net XRD provides a solid-state picture of these conformational preferences, which can be compared with gas-phase and solution-state data from other techniques.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Analogues
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. acs.org These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are exceptionally sensitive to the stereochemical features of a molecule and are invaluable for assigning the absolute configuration of chiral analogues of 2-Propanone, 1-phenyl-3-(phenylmethoxy)-. nih.gov
The utility of these techniques for this class of compounds stems from the presence of the carbonyl (C=O) group, which acts as a chromophore. The carbonyl group exhibits a weak electronic absorption (an n→π* transition) in the 280-330 nm region. libretexts.orgscispace.com When this chromophore is in a chiral environment, it gives rise to a characteristic signal in ORD and CD spectra known as the Cotton effect. libretexts.orgvlabs.ac.in
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. vlabs.ac.in An anomalous ORD curve, or Cotton effect curve, shows a characteristic peak and trough in the vicinity of the chromophore's absorption maximum. scispace.com A positive Cotton effect is observed when the peak is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. libretexts.org
Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org It provides a more direct observation of the Cotton effect, appearing as a positive or negative band.
The sign of the Cotton effect is directly related to the stereochemistry of the groups surrounding the carbonyl chromophore. The "Octant Rule" is an empirical rule used to predict the sign of the Cotton effect for chiral ketones. vlabs.ac.in By dividing the space around the carbonyl group into eight octants and considering the contribution of substituents in each octant, one can predict whether a given enantiomer will exhibit a positive or negative Cotton effect. vlabs.ac.inresearchgate.net This allows for the assignment of absolute configuration by comparing experimentally measured spectra with theoretical predictions. For instance, studies on various steroid ketones have shown that the ORD and CD curves are highly characteristic of specific structural and stereochemical features. researchgate.net
Table 2: The Octant Rule and Predicted Cotton Effect Sign This table illustrates the principle of the Octant Rule for ketones. vlabs.ac.in
| Rear Octant Location of Substituent | Sign Contribution |
| Upper-Left | + |
| Upper-Right | - |
| Lower-Left | - |
| Lower-Right | + |
For complex molecules, including derivatives with multiple chromophores or flexible conformations, the analysis can be more intricate, but the fundamental principle of relating chiroptical response to stereostructure remains a powerful analytical tool. acs.orgscispace.com
Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of synthesized 2-Propanone, 1-phenyl-3-(phenylmethoxy)- and for monitoring the progress of its synthesis or derivatization reactions.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like phenylpropanone analogues. researchgate.netnih.gov In GC, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. nih.gov The separated components then enter a mass spectrometer (MS), which provides mass information for identification. Impurity profiling of the closely related 1-phenyl-2-propanone (P2P) is well-documented, where GC-MS is used to identify and quantify trace impurities, providing insights into the synthesis route used. researchgate.netnih.gov The retention time from the GC and the mass spectrum from the MS together provide high confidence in compound identification. omicsonline.orgamazonaws.com
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For derivatives of 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, reverse-phase HPLC is a common method. sielc.com In this mode, a polar mobile phase and a non-polar stationary phase are used. The separation is based on the differential partitioning of the analytes between the two phases. Purity is typically assessed by the presence of a single major peak in the chromatogram. When coupled with a mass spectrometer (LC-MS), this technique provides both retention time and mass data, enabling the confident identification of the main product, byproducts, and starting materials in a reaction mixture. nih.gov This makes LC-MS a powerful tool for real-time reaction monitoring. For example, a reverse-phase HPLC method for the related compound 2-Propanone, 1,1-diethoxy-3-phenyl- uses a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com
Table 3: Representative Chromatographic Conditions for Analysis of Phenylpropanone Analogues This table provides typical starting parameters based on methods for related compounds. amazonaws.comsielc.com
| Technique | Column | Mobile Phase / Carrier Gas | Detection |
| HPLC | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Water and Acetonitrile (often with 0.1% Formic Acid) | UV (e.g., 254 nm) or Mass Spectrometry |
| GC-MS | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (Electron Ionization) |
By taking aliquots from a reaction at various time points and analyzing them via HPLC or GC-MS, chemists can track the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.
Theoretical and Computational Chemistry Studies of 2 Propanone, 1 Phenyl 3 Phenylmethoxy
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the electronic makeup and potential reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with remarkable accuracy.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimal three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure. For 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, DFT calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would yield precise bond lengths, bond angles, and dihedral angles. nih.gov
The energetic properties of the molecule, such as its total energy and the energies of its molecular orbitals (HOMO and LUMO), are also readily calculated. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT is extensively used to predict spectroscopic parameters. For instance, the vibrational frequencies corresponding to the stretching and bending of different functional groups within 2-Propanone, 1-phenyl-3-(phenylmethoxy)- can be calculated. These theoretical frequencies, when compared with experimental data from FT-IR and FT-Raman spectroscopy, allow for a detailed assignment of the observed spectral bands. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method, aiding in the interpretation of experimental NMR spectra. nih.gov
Table 1: Illustrative Predicted Spectroscopic Data for a Propanone Derivative using DFT (Note: Data for the specific title compound is not readily available in the literature; this table is illustrative of typical DFT predictions for a related compound.)
| Parameter | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Carbonyl | ~1720 |
| C-O-C Stretch | Ether | ~1100 |
| Aromatic C-H Stretch | Phenyl | ~3050 |
| Aliphatic C-H Stretch | Methylene (B1212753)/Methyl | ~2950 |
While DFT is highly effective, ab initio methods, which are based solely on theoretical principles without the use of experimental data for parameterization, can offer even higher accuracy for certain applications, particularly in the study of reaction mechanisms. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide a more refined understanding of the potential energy surfaces of chemical reactions involving 2-Propanone, 1-phenyl-3-(phenylmethoxy)-. nist.gov
These high-accuracy calculations are invaluable for identifying transition state structures, determining activation energies, and elucidating the step-by-step pathways of chemical transformations.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the side chains in 2-Propanone, 1-phenyl-3-(phenylmethoxy)- allows for the existence of multiple conformational isomers. Conformational analysis aims to identify the different stable conformers and to understand the energy barriers that separate them.
By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface (PES) can be mapped out. This allows for the identification of the global minimum energy conformer, which is the most stable and likely the most populated conformation at equilibrium, as well as other local minima. For a related compound, 1-phenyl-2-propanone, studies have been conducted to determine the barrier to internal rotation of the methyl group. nist.gov Such analyses for 2-Propanone, 1-phenyl-3-(phenylmethoxy)- would provide crucial information about its three-dimensional structure and flexibility.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically focus on static, isolated molecules, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions.
MD simulations can reveal how 2-Propanone, 1-phenyl-3-(phenylmethoxy)- behaves in a condensed phase, such as in a solvent. These simulations can elucidate how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. This is particularly important for understanding the behavior of the compound in realistic chemical environments.
In Silico Modeling of Reaction Pathways and Transition State Geometries
In silico modeling provides a powerful computational framework to investigate the intricate details of chemical reactions. For 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, this approach can be used to model various potential reaction pathways, such as enolization, aldol (B89426) reactions, or nucleophilic additions to the carbonyl group.
By employing quantum chemical methods, the geometries and energies of the reactants, products, intermediates, and, crucially, the transition states can be calculated. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The accurate determination of its structure and energy is key to understanding the reaction's kinetics and mechanism. These computational models can guide experimental work by predicting the most likely reaction outcomes under different conditions.
Prediction of Spectroscopic Data and Comparative Analysis with Experimental Observations
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements. This comparison serves as a validation of the computational model and aids in the interpretation of the experimental spectra.
As mentioned earlier, DFT can be used to calculate vibrational frequencies (IR and Raman) and NMR chemical shifts. Additionally, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of 2-Propanone, 1-phenyl-3-(phenylmethoxy)-. nih.gov The calculated absorption wavelengths and oscillator strengths can be compared to the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule.
Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Related Compound (Note: This table is illustrative. Specific data for the title compound is not available in the searched literature.)
| Spectroscopic Technique | Calculated Value (Illustrative) | Experimental Value (Illustrative) |
| ¹³C NMR (C=O) | 193.01 ppm (B3LYP) | 190.07 ppm |
| FT-IR (C=O Stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |
| UV-Vis (λmax) | 258 nm | 260 nm |
This comparative analysis is a cornerstone of modern chemical research, where theory and experiment work in tandem to provide a comprehensive understanding of molecular properties and behavior.
Future Research Directions and Unaddressed Challenges in the Chemistry of 2 Propanone, 1 Phenyl 3 Phenylmethoxy
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of α-alkoxy ketones, such as 2-Propanone, 1-phenyl-3-(phenylmethoxy)-, has traditionally relied on methods that may not meet modern standards of efficiency and sustainability. Future research will undoubtedly focus on greener synthetic routes. A convenient method for preparing α-alkoxy ketones has been developed through the oxidative coupling of aryl methyl ketones and alcohols. researchgate.net There is also a method for the direct α-alkoxylation of ketones with alcohols using sodium iodide as a catalyst. acs.org
Key areas for development include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Catalytic C-O Bond Formation: Exploring novel catalytic systems for the direct and selective introduction of the benzyloxy group, avoiding the use of stoichiometric reagents. researchgate.net
Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors for the phenyl and benzyloxy moieties.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability over traditional batch methods.
| Synthetic Approach | Description | Potential Advantages |
| Catalytic α-Alkoxylation | Direct coupling of a ketone with an alcohol using a catalyst. | High atom economy, reduced waste. |
| Photoredox Catalysis | Using light to drive the formation of the α-alkoxy ketone. | Mild reaction conditions, novel reactivity. |
| Biocatalysis | Employing enzymes to catalyze the synthesis. | High selectivity, environmentally benign. |
Exploration of Novel Catalytic Systems for Undiscovered Transformations
The ketone functionality in 2-Propanone, 1-phenyl-3-(phenylmethoxy)- is a prime target for a vast array of catalytic transformations. While classical ketone chemistry is well-established, the development of novel catalytic systems continues to unlock new reaction pathways.
Future research should focus on:
Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions at the α-position, leading to enantiomerically pure derivatives. Recent progress has been made in the asymmetric hydrosilylation of ketones using catalytic systems based on non-precious metals. doi.org A novel catalytic system based on copper(I) and chiral bis(phosphine) dioxides allows for the enantioselective arylation of silyl (B83357) enol ethers to produce α-arylated ketones. acs.org
C-H Activation: Directly functionalizing the unactivated C-H bonds of the phenyl rings would provide a highly efficient route to more complex derivatives, bypassing the need for pre-functionalized starting materials.
Photoredox and Electrocatalysis: These emerging fields offer unique opportunities to access novel reactive intermediates from the ketone under mild conditions, enabling previously inaccessible transformations. Dual organic photoredox and cobalt catalysis can achieve reactivity at the homobenzylic position. organic-chemistry.org
Sustainable Hydrogenation: A new system for the transfer hydrogenation of ketones using glucose as a hydrogen donor has been developed, which is catalyzed by an iridium complex. mdpi.com This method is notable for its use of water as an environmentally benign solvent. mdpi.com
Integration into Advanced Automated Synthesis Platforms
The synthesis of complex organic molecules is increasingly benefiting from automation, which allows for high-throughput screening of reaction conditions and the rapid production of compound libraries. Integrating the synthesis of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- and its derivatives into automated platforms presents both opportunities and challenges. sigmaaldrich.comresearchgate.net
Key considerations include:
Development of Robust Reaction Protocols: The synthetic steps must be highly reliable and tolerant of variations in starting materials to be suitable for automation.
In-line Analysis and Optimization: Automated platforms can incorporate real-time analytical techniques, such as NMR and mass spectrometry, to monitor reaction progress and even self-optimize conditions. researchgate.net
High-Throughput Derivatization: Once a robust synthesis of the core structure is established on an automated platform, a wide range of derivatives can be rapidly synthesized by varying the building blocks. nih.gov This can accelerate the discovery of new compounds with desired properties. chemistryworld.com
| Platform Component | Function | Relevance to 2-Propanone, 1-phenyl-3-(phenylmethoxy)- |
| Liquid Handler | Precisely dispenses reagents. | Automated screening of catalysts and reaction conditions for synthesis. |
| Flow Reactor | Enables continuous synthesis. | Scalable and safe production of the target compound. nih.gov |
| Purification Module | Isolates the desired product. | Automated purification of derivatives for further testing. |
| Analytical Instruments | Characterizes the products. | Real-time monitoring and quality control. researchgate.net |
Discovery of Previously Unexplored Reactivity Patterns and Derivatization Opportunities
The unique combination of functional groups in 2-Propanone, 1-phenyl-3-(phenylmethoxy)- suggests a rich landscape of potential reactivity that remains to be explored. Future research should aim to uncover novel transformations and derivatization strategies.
Areas ripe for exploration include:
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by a single event, to rapidly build molecular complexity from the parent ketone.
Selective Functionalization: Developing methods to selectively react at one of the phenyl rings, the benzylic position, or the α-position of the ketone, allowing for precise control over the final structure.
Novel Ring-Forming Reactions: Using the ketone and its adjacent functional groups as handles to construct new heterocyclic or carbocyclic ring systems.
Late-Stage Functionalization: Modifying the core structure after it has been synthesized to introduce new functional groups, which is a powerful strategy in drug discovery.
Computational Design of Derivatives with Enhanced Reactivity or Selectivity
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. researchgate.net These methods can be applied to accelerate the discovery and optimization of reactions and derivatives of 2-Propanone, 1-phenyl-3-(phenylmethoxy)-.
Future computational efforts could include:
Predicting Reaction Outcomes: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction pathways and predict the feasibility and selectivity of new transformations. researchgate.net
Designing Novel Catalysts: Computationally screening virtual libraries of catalysts to identify promising candidates for specific reactions, reducing the need for extensive experimental screening.
In Silico Derivatization: Creating virtual libraries of derivatives and predicting their properties, such as biological activity or material properties, to guide synthetic efforts toward the most promising candidates. nih.gov
Machine Learning-Guided Optimization: Employing machine learning algorithms to analyze experimental data and suggest new reaction conditions or starting materials to improve reaction outcomes. researchgate.net
| Computational Tool | Application | Benefit |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms. | Rational design of more efficient reactions. researchgate.net |
| Molecular Docking | Predict binding to biological targets. | Design of derivatives with potential therapeutic applications. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with properties. | Prioritization of synthetic targets. |
| Machine Learning Algorithms | Optimize reaction conditions. | Accelerated discovery of optimal synthetic routes. researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 2-Propanone, 1-phenyl-3-(phenylmethoxy)- at the laboratory scale?
Methodological Answer: The compound can be synthesized via etherification of a propanone backbone with appropriate substituents. For example:
Start with 1-phenylpropan-2-one as the base structure.
Introduce the phenylmethoxy group at the C3 position through nucleophilic substitution using benzyl bromide/potassium carbonate in acetone .
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC.
Critical Parameters:
- Reaction temperature (60–80°C) to avoid β-elimination side reactions.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Q. What spectroscopic techniques are optimal for structural confirmation of 2-Propanone, 1-phenyl-3-(phenylmethoxy)-?
Methodological Answer:
- NMR :
- IR : Strong carbonyl stretch (~1700 cm⁻¹) and C-O-C ether stretch (~1100 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 240 (C₁₆H₁₆O₂) with fragmentation patterns for benzyloxy loss .
Advanced Research Questions
Q. How does the compound’s stability vary under acidic or basic conditions?
Methodological Answer:
- Acidic Hydrolysis :
- Dissolve in 1M HCl/THF (1:1) at 50°C for 24 hours. Monitor via HPLC for degradation products (e.g., phenylacetic acid derivatives).
- Key Finding : The benzyloxy group undergoes hydrolysis to form phenolic intermediates .
- Basic Conditions :
- Stability decreases in NaOH (pH >10) due to keto-enol tautomerism activation. Use buffered solutions (pH 7–9) for kinetic studies .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
Q. How to resolve contradictions in thermodynamic data (e.g., boiling points) from different sources?
Methodological Answer:
- Case Study : NIST reports Tboil = 418.2 K for a related methoxypropanone , while Cheméo lists Tboil = 418.20 K with a 3.30 K uncertainty .
- Resolution :
- Validate purity (>99% via GC-MS).
- Use differential scanning calorimetry (DSC) to measure phase transitions.
- Cross-reference with vapor pressure data using the Clausius-Clapeyron equation.
Q. What strategies are used to evaluate the compound’s biological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cytotoxicity Screening :
- Use MTT assay on HEK-293 cells (IC50 calculation).
- Compare with control compounds (e.g., acetophenone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
